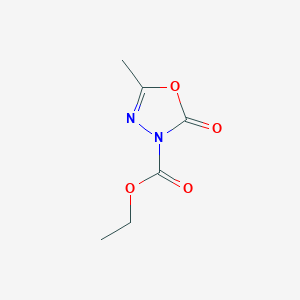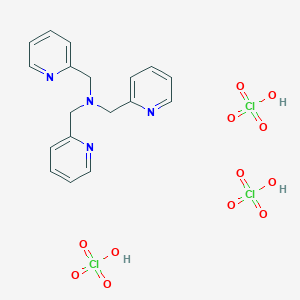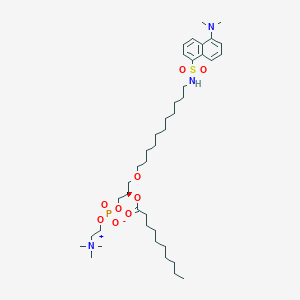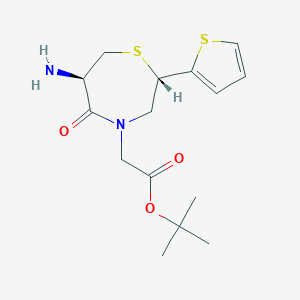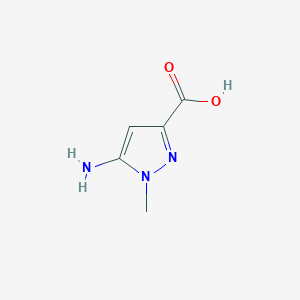
5-amino-1-methyl-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid involves various strategies, including ester condensation, cyclization, and hydrolysis processes. For instance, the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid from diethyl oxalate and 2-pentanone through ester condensation and cyclization, followed by hydrolysis, showcases the synthetic approach towards related compounds, achieving a total yield of 73.26% (L. Heng, 2004). Another example includes the synthesis of 1-methyl-pyrazole-3-carboxylic acid using 3-methylpyrazole as a raw material through oxidation and methylation, achieving a 32.2% total yield (Duan Yuan-fu, 2011).
Aplicaciones Científicas De Investigación
Building Blocks for Heterocyclic Compounds
5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid serves as a significant precursor in the synthesis of diverse heterocyclic compounds. Its derivatives have been utilized extensively as building blocks in the preparation of various classes of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These compounds have found applications across multiple domains, including medicinal chemistry, due to their biological activities and structural diversity. The unique reactivity of these derivatives under mild reaction conditions facilitates the generation of versatile cynomethylene dyes from a broad range of precursors, highlighting its critical role in heterocyclic chemistry and dyes synthesis (Gomaa & Ali, 2020).
Synthesis and Biological Applications
The significance of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid extends to its derivatives, which exhibit remarkable biological activities. These derivatives are foundational in developing antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral agents. The versatility in synthetic applicability and the wide spectrum of biological activities make these derivatives invaluable in medicinal chemistry. This review underscores the importance of these derivatives in the synthesis of biologically active compounds, providing a comprehensive guide to scientists in medicinal chemistry (Cetin, 2020).
Anticancer Agent Development
5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid derivatives have been explored for their potential in developing anticancer agents. The Knoevenagel condensation, a pivotal reaction involving these derivatives, has been instrumental in synthesizing a library of compounds exhibiting significant anticancer activity. This demonstrates the critical role of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid and its derivatives in drug discovery, especially in identifying new therapeutic agents targeting various cancer types (Tokala et al., 2022).
Regio-Orientation in Synthesis
The compound's derivatives have also played a key role in clarifying regio-orientation and regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines. This aspect is crucial for synthesizing targeted molecular structures with precise functional group positioning, essential for developing compounds with specific biological activities. The review highlights the importance of understanding regio-orientation for advancing synthetic methodology and designing new molecules with desired properties (Mohamed & Mahmoud, 2019).
Propiedades
IUPAC Name |
5-amino-1-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-4(6)2-3(7-8)5(9)10/h2H,6H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXPDBOCAWXPLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10416037 |
Source


|
| Record name | 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10416037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-methyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
117860-53-4 |
Source


|
| Record name | 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10416037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

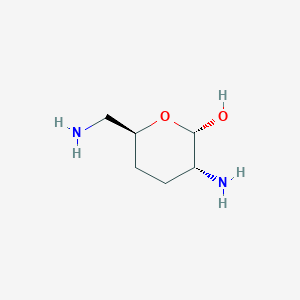
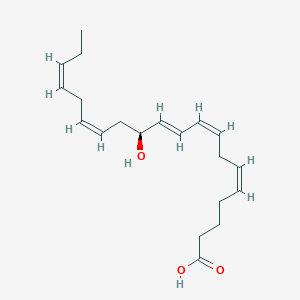
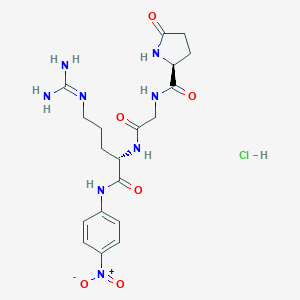

![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)


